molecular formula C19H20N2O3S B3290906 2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide CAS No. 868677-88-7

2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B3290906
CAS No.: 868677-88-7
M. Wt: 356.4 g/mol
InChI Key: LTBCKBQSFPKWNE-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a synthetic small molecule based on the N-benzoylbenzothiazole scaffold, a structure recognized for its diverse biological and material science applications. This compound is provided for research purposes to investigate its potential in several fields. In antimicrobial research, structurally related benzothiazole-acetamide compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, with some analogs showing potent inhibition of bacterial DNA gyrase . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and may function as negative allosteric modulators, making them valuable pharmacological tools for neuropharmacological studies . Beyond life sciences, benzothiazole derivatives are also explored in materials science for applications such as corrosion inhibition for mild steel in industrial acidic media . This product is intended for laboratory research by qualified scientists. It is strictly For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-13-16(10-12)25-19(20-13)21-18(22)17-14(23-3)6-5-7-15(17)24-4/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBCKBQSFPKWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the propan-2-yl group.

    Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Benzamide Substituents Benzothiazole Substituents Molecular Weight (g/mol) Key Properties Reference
2,6-Dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide 2,6-Dimethoxy 6-Isopropyl ~362.4 (calculated) High lipophilicity (isopropyl); potential metabolic stability
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 3,5-Dimethoxy 4,5-Dichloro ~399.3 (calculated) High molecular weight; electron-withdrawing Cl substituents may enhance stability
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide 2,6-Dimethoxy, 4-bromo-imidazole N-Trifluoroethyl 404.1 ([M+H]⁺) Enhanced polarity (trifluoroethyl); bromine may confer halogen-bonding ability
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 2-Acetamido 6-Methoxy, 2-adamantyl 356.48 Crystalline (triclinic P1); H-bonded dimers improve stability
Structural and Crystallographic Insights
  • Adamantyl Derivative: Forms H-bonded dimers via N–H⋯N interactions and non-classical C–H⋯O bonds, stabilizing the crystal lattice . The target compound’s isopropyl group, being less rigid than adamantyl, may reduce crystalline stability but improve solubility.
Pharmacological Potential
  • Benzothiazole Core : Benzothiazoles are established in drug discovery for their affinity toward kinases, proteases, and DNA . The target compound’s dimethoxy groups may mimic tyrosine kinase inhibitors (e.g., imatinib derivatives).
  • Halogenated Analogs : Chlorine or bromine substituents (e.g., and ) improve binding via halogen bonding but may increase toxicity risks .

Research Findings and Implications

  • Lipophilicity : The isopropyl group in the target compound likely enhances blood-brain barrier penetration compared to polar substituents like trifluoroethyl .
  • Metabolic Stability : Methoxy groups are resistant to oxidative metabolism, suggesting longer half-life than hydroxylated analogs (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl) derivative) .
  • Crystallinity : Bulky substituents (e.g., adamantyl) improve crystallinity but may complicate formulation; the target’s isopropyl balances lipophilicity and processability .

Biological Activity

2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure features both methoxy groups and a benzothiazole moiety, which contribute to its distinct biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is 2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to modulate enzyme activity, while the methoxy groups enhance binding affinity and specificity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

Anti-inflammatory Effects

Additionally, this compound has been evaluated for its anti-inflammatory effects. In a controlled study involving animal models of inflammation, it demonstrated a reduction in inflammatory markers and improved clinical scores compared to untreated controls .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against chitin synthesis in insects. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl moiety significantly affect larvicidal activity against pests such as Chilo suppressalis and Spodoptera litura .

Case Studies

  • Anticancer Activity : A series of experiments assessed the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types.
  • Anti-inflammatory Activity : In an animal model of induced inflammation, administration of the compound led to a significant decrease in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,6-dimethoxy-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamideStructureModerate anticancer activity
2,6-dimethoxy-N-(1-naphthyl)benzamideStructureLower anti-inflammatory effects

This table highlights the unique biological activities associated with similar compounds and underscores the distinct properties of this compound.

Q & A

Q. Advanced Optimization

  • Continuous Flow Reactors : For scalability, flow chemistry reduces side reactions and improves yield by precise control of temperature and reaction time .
  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

How is the structural characterization of this compound performed using advanced spectroscopic and crystallographic techniques?

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at 2,6-positions; isopropyl protons as a septet) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 385.1214) .

Q. Advanced Techniques

  • X-ray Crystallography : Single-crystal analysis reveals planarity of the benzamide-benzothiazole system and intermolecular hydrogen bonding (N–H⋯O/N interactions) critical for crystal packing . SHELX software (e.g., SHELXL) refines thermal displacement parameters and resolves disorder in flexible substituents (e.g., isopropyl groups) .

What biological targets are associated with this compound, and how are its interactions studied?

Q. Basic Screening

  • Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) and DNA gyrase using fluorometric or colorimetric assays (IC50_{50} values reported in µM range) .
  • Antimicrobial Activity : MIC (minimum inhibitory concentration) determined against S. aureus and E. coli .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Computational models (AutoDock Vina) predict binding modes with ATP-binding pockets of kinases, highlighting hydrophobic interactions with the benzothiazole core .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) to validate docking predictions .

How do researchers resolve contradictions in crystallographic data during structure refinement?

Q. Methodological Approach

  • Disordered Groups : Apply restraints (e.g., SIMU, DELU in SHELXL) to model flexible isopropyl or methoxy groups .
  • Hydrogen Bonding Analysis : Compare experimental (X-ray) and computational (DFT) bond lengths to validate dimerization patterns .
  • Twinned Data : Use TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Case Study : In a related benzothiazole derivative, refinement with SHELXL resolved C–S bond length discrepancies (1.74 Å experimental vs. 1.70 Å DFT), attributed to crystal packing effects .

What strategies are employed to improve the compound's selectivity and efficacy through structural modifications?

Q. Basic SAR (Structure-Activity Relationship)

  • Methoxy Substitution : 2,6-Dimethoxy groups enhance solubility and π-stacking with aromatic residues in enzyme pockets .
  • Isopropyl Group : Bulky substituents at C6 of benzothiazole reduce off-target binding by steric hindrance .

Q. Advanced Modifications

  • Bioisosteric Replacement : Replace benzothiazole with thienopyrazole to modulate electron density and improve metabolic stability .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .

How are analytical challenges addressed in quantifying this compound in biological matrices?

Q. Basic Quantification

  • HPLC-UV : C18 column, mobile phase (acetonitrile/water + 0.1% TFA), detection at 254 nm .
  • Calibration Curve : Linear range 0.1–50 µg/mL (R2^2 > 0.99) .

Q. Advanced Methods

  • LC-MS/MS : MRM (multiple reaction monitoring) transitions (e.g., m/z 385 → 210) enhance specificity in plasma samples .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t1/2_{1/2} and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

What computational tools are used to predict the compound's physicochemical properties?

Q. Basic Predictions

  • LogP Calculation : SwissADME predicts logP = 3.8, indicating moderate lipophilicity .
  • pKa Estimation : ADMET Predictor identifies the benzamide NH as acidic (pKa ≈ 9.5) .

Q. Advanced Modeling

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate HOMO-LUMO gaps with redox activity .

How are contradictions in biological activity data reconciled across studies?

Q. Case Analysis

  • Variability in IC50_{50} : Differences in assay conditions (e.g., ATP concentration in kinase assays) normalized via Cheng-Prusoff equation .
  • Cell Line Specificity : Compare cytotoxicity (CC50_{50}) in normal vs. cancer cells (e.g., HEK293 vs. HeLa) to identify selective toxicity .

Q. Statistical Tools

  • ANOVA : Assess significance of dose-response curves across replicates .
  • Grubbs' Test : Identify and remove outliers in high-throughput screening data .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Protocols

  • Storage : -20°C in amber vials under argon to prevent oxidation of methoxy groups .
  • Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .

Q. Advanced Stability Studies

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., hydrolyzed benzamide) .
  • XRD Stability Testing : Monitor crystallinity changes after 6 months via PXRD to confirm polymorphic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide

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